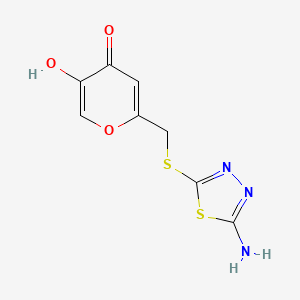

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one”, related compounds have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield and melting point of the synthesized compounds were also reported .

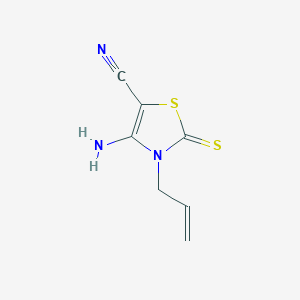

Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray diffraction methods . The atoms that constitute the thiadiazole and phenyl rings do not form any significant deviation from the ring planes .

Wissenschaftliche Forschungsanwendungen

Urease Inhibitory Activity

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one: derivatives have been designed and synthesized for their potential as urease inhibitors . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process for certain bacteria like Helicobacter pylori. Inhibiting this enzyme can be a strategic approach to treat infections caused by these bacteria. The synthesized compounds show promising results in vitro, with some derivatives exhibiting high inhibitory activity, making them potential candidates for further pharmacological evaluation.

Diuretic Activity

Derivatives of the compound have been explored for their diuretic activity . Diuretics are drugs that increase the excretion of water from the body and are used to treat conditions like hypertension and edema. The synthesized derivatives were evaluated for their ability to increase urinary output in vivo on animal models. Some derivatives demonstrated a high level of diuretic action, along with satisfactory kaliuretic, saluretic, and natriuretic properties, indicating their potential as new therapeutic agents.

Synthesis of Biologically Active Substances

The compound’s derivatives are part of an ongoing trend in the synthesis of new molecules containing heterocyclic systems with high pharmacological potential . These derivatives offer extensive structural modification capabilities, which is crucial for developing new biologically active substances. The research in this area focuses on the synthesis and characterization of these compounds, which could lead to the discovery of new drugs.

Structural Modification and Drug Design

The structural flexibility of thiadiazole and triazole derivatives allows for significant modifications, which is essential in drug design . The compound serves as a starting point for creating a variety of derivatives, each with potentially unique biological activities. This structural versatility is particularly valuable in the medicinal chemistry field for the development of targeted therapies.

Pharmacological Potential Exploration

The compound and its derivatives are being studied for their pharmacological potential in various therapeutic areas . Due to the compound’s structural characteristics, it can interact with different biological targets, offering a broad spectrum of activity that can be harnessed for therapeutic purposes.

Chemical Analysis and Characterization

Modern physical-chemical methods like 1H NMR spectroscopy, IR spectrophotometry, and elemental analysis are used to confirm the structure of the synthesized derivatives . These techniques ensure the purity and identity of the compounds, which is critical for subsequent biological testing and application development.

Reference Standards for Pharmaceutical Testing

Some derivatives of the compound are used as reference standards in pharmaceutical testing to ensure the accuracy of analytical methods . These standards are crucial for the quality control of pharmaceutical products, providing a benchmark for the identification and quantification of substances.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 5-amino-1,3,4-thiadiazole-2-thiol, have been used to prepare new amines exhibiting anti-convulsant activity .

Mode of Action

It is known that similar compounds interact with their targets through both π-π stacking and c=s-π interactions .

Biochemical Pathways

Related compounds have been shown to inhibit the urease enzyme, which catalyzes the conversion of urea to ammonia and carbon dioxide . This process is critical for the survival of certain bacteria, such as Helicobacter pylori .

Result of Action

Related compounds have been shown to exhibit inhibitory activity against the urease enzyme .

Zukünftige Richtungen

The future directions for research on “2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one” could include further studies on its synthesis, characterization, and potential biological activities. The compound could also be evaluated for its interactions with various biological targets .

Eigenschaften

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-5-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3S2/c9-7-10-11-8(16-7)15-3-4-1-5(12)6(13)2-14-4/h1-2,13H,3H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSFVRTJHXOFVDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)CSC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-5-hydroxy-4H-pyran-4-one | |

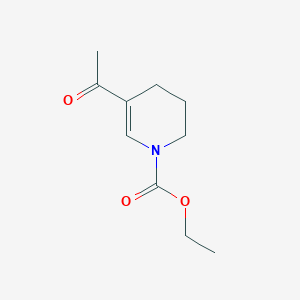

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1519511.png)

![3,6-Dimethyl 1,8,9,10,11,11-hexachlorotricyclo[6.2.1.0^{2,7}]undeca-2,4,6,9-tetraene-3,6-dicarboxylate](/img/structure/B1519513.png)

![2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride](/img/structure/B1519516.png)

![2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B1519519.png)

![4-[Ethyl(propyl)amino]benzoic acid hydrochloride](/img/structure/B1519523.png)

![1-[1-(4-Fluorophenyl)pyrrolidin-3-YL]methanamine hydrochloride](/img/structure/B1519524.png)